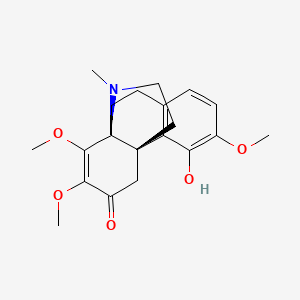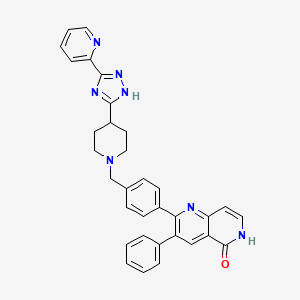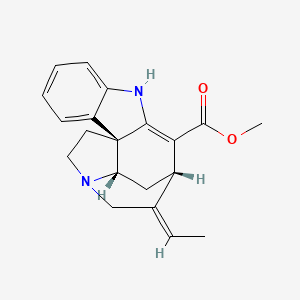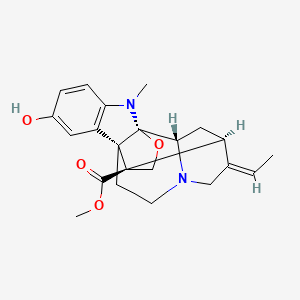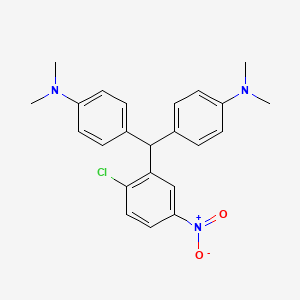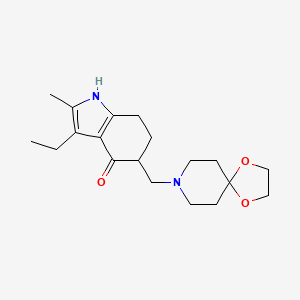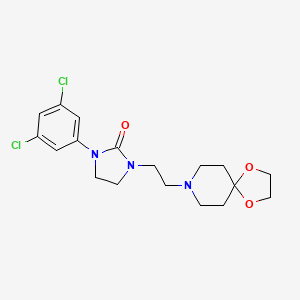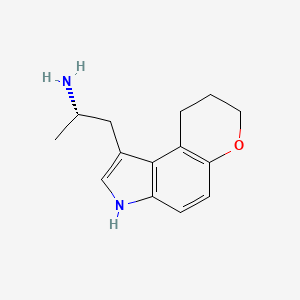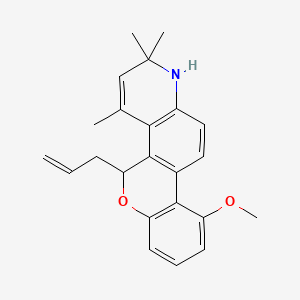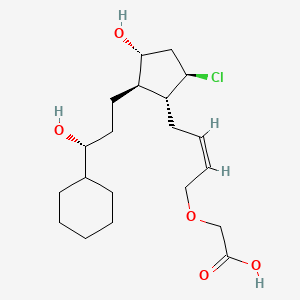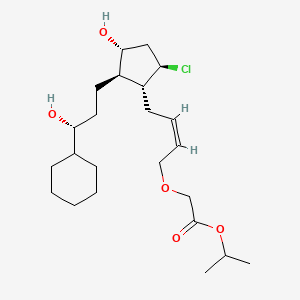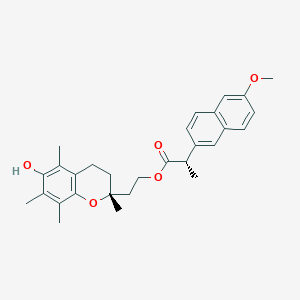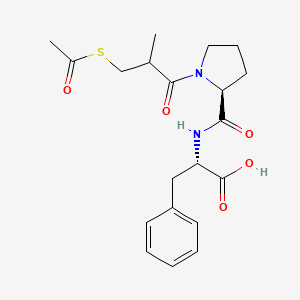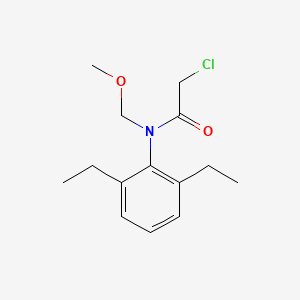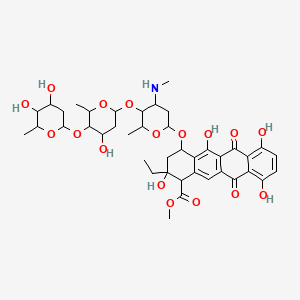
Alcindoromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alcindoromycin is an anthracycline antibiotic isolated from the bohemic acid complex. It is known for its antitumor activity and is part of a group of compounds derived from actinobacteria species in the genus Actinosporangium . The compound is named after a character from the Puccini opera “La Bohème” and is one of several related compounds with similar origins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alcindoromycin is typically isolated from the fermentation broth of actinobacteria species. The fermentation process involves cultivating the bacteria under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques . The specific strain used for production is Actinosporangium sp. C36145 (ATCC 31127) .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is extracted with solvents like methyl isobutyl ketone under neutral or slightly basic pH conditions. The fats and oils are removed by washing with petroleum ether, and the compound is further purified using chromatographic separation .
Análisis De Reacciones Químicas
Types of Reactions: Alcindoromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Alcindoromycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying anthracycline antibiotics and their chemical properties.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as an antitumor agent, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new antibiotics and other therapeutic agents
Mecanismo De Acción
Alcindoromycin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of cellular processes and ultimately results in cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Comparación Con Compuestos Similares
- Rudolphomycin
- Mimimycin
- Collinemycin
- Marcellomycin
- Musettamycin
- Schaunardimycin
Comparison: Alcindoromycin is unique among these compounds due to its specific structural features and its distinct mode of action. While all these compounds share a common origin and similar chemical properties, this compound’s specific interactions with DNA and its potent antitumor activity set it apart .
Propiedades
Número CAS |
72586-21-1 |
|---|---|
Fórmula molecular |
C41H53NO17 |
Peso molecular |
831.9 g/mol |
Nombre IUPAC |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H53NO17/c1-7-41(52)14-25(29-18(33(41)40(51)53-6)10-19-30(36(29)49)37(50)32-22(44)9-8-21(43)31(32)35(19)48)57-26-11-20(42-5)38(16(3)55-26)58-28-13-24(46)39(17(4)56-28)59-27-12-23(45)34(47)15(2)54-27/h8-10,15-17,20,23-28,33-34,38-39,42-47,49,52H,7,11-14H2,1-6H3/t15-,16-,17-,20-,23-,24-,25-,26-,27-,28-,33-,34+,38+,39+,41+/m0/s1 |
Clave InChI |
CBGCONJOKUKTHC-AJHUTVNASA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)NC)O |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)NC)O |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)NC)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
72586-21-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alcindoromycin N-demethyl,(4''-alpha-2-deoxy-L-fucosyl)muusetamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


